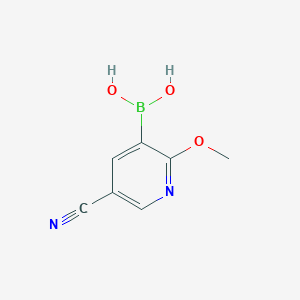

(5-Cyano-2-methoxypyridin-3-yl)boronic acid

描述

Significance of Arylboronic Acids as Versatile Synthetic Intermediates in Organic Chemistry

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic chemistry. nih.govyoutube.com Their prominence is largely due to their versatility, stability, and relatively low toxicity. youtube.com The most notable application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. youtube.com This reaction is fundamental to the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Beyond the Suzuki-Miyaura coupling, arylboronic acids serve as versatile intermediates in a myriad of other transformations, including the formation of carbon-heteroatom bonds (C-N, C-O, C-S), arylations, and as organometallic catalysts. bldpharm.comcanterbury.ac.nz More recently, they have been recognized as precursors to aryl radicals through oxidative carbon-boron bond cleavage, opening up novel synthetic pathways. nih.govbldpharm.com Their stability to air and moisture, combined with their general ease of synthesis and handling, makes them highly attractive reagents in both academic and industrial research. youtube.com

Importance of Pyridine (B92270) Derivatives and Heterocycles in Advanced Molecular Construction

Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are of paramount importance across the chemical sciences. chemscene.comchemicalbook.com The pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common core found in a vast number of biologically active compounds and FDA-approved drugs. evitachem.comnih.gov This prevalence is due to the unique chemical properties imparted by the nitrogen atom, which influences the molecule's reactivity, stability, basicity, and ability to engage in hydrogen bonding—all critical factors for pharmacological activity. chemscene.com

Pyridine derivatives are integral components of many natural products, including vitamins like niacin and alkaloids. chemicalbook.comnih.gov In synthetic chemistry, they serve as crucial building blocks, ligands for catalysts, and versatile reagents. chemicalbook.com The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, dictates its reactivity, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. chemicalbook.com This predictable reactivity allows chemists to strategically incorporate pyridine rings into complex molecular architectures to fine-tune a molecule's biological or material properties. evitachem.com

Contextualization of (5-Cyano-2-methoxypyridin-3-yl)boronic Acid within the Broader Field of Pyridylboronic Acid Chemistry

Pyridylboronic acids, such as this compound, represent a powerful subclass of arylboronic acids that merge the synthetic utility of the boronic acid group with the valuable properties of the pyridine ring. youtube.com These compounds are bifunctional, allowing for precise and versatile modifications. The boronic acid moiety serves as a handle for cross-coupling reactions, enabling the attachment of the pyridine ring to other molecular fragments.

The nitrogen atom within the pyridine ring can influence the reactivity of the boronic acid. For instance, the basicity of the pyridine nitrogen can be affected by the position of the boronic acid group and other substituents on the ring. This interplay of functional groups is a key consideration in reaction design. Pyridylboronic acids are widely used as reagents in Suzuki-Miyaura couplings to prepare aryl- and heteroaryl-substituted pyridines, which are key intermediates in the synthesis of therapeutic agents, including kinase inhibitors and receptor antagonists.

This compound is a highly functionalized example within this class. The substituents on the pyridine ring—a cyano group at the 5-position and a methoxy (B1213986) group at the 2-position—provide additional points for chemical modification or interaction, and significantly influence the electronic properties of the molecule, thereby affecting its reactivity in synthetic transformations.

Academic Relevance and Research Landscape of this compound Studies

The academic and industrial interest in this compound lies primarily in its application as a specialized building block in medicinal chemistry. Its specific substitution pattern makes it a valuable reagent for the synthesis of targeted, high-value compounds rather than a general-purpose chemical.

A significant application of this compound is in the development of kinase inhibitors. For example, this compound has been utilized as a key intermediate in the synthesis of novel inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of the innate immune system, and its dysregulation is linked to various inflammatory and autoimmune diseases. nih.gov The development of potent and selective IRAK4 inhibitors is therefore a major therapeutic goal.

In this context, the (5-Cyano-2-methoxypyridin-3-yl) moiety is incorporated into the final inhibitor molecule via a Suzuki coupling reaction, where the boronic acid facilitates the crucial C-C bond formation. The cyano and methoxy groups on the pyridine ring are positioned to interact with specific residues in the kinase's active site, contributing to the potency and selectivity of the final drug candidate. The use of this specific boronic acid highlights a research landscape focused on the rational design of complex pharmaceutical agents, where precisely substituted heterocyclic intermediates are essential for achieving desired biological activity.

Chemical Compound Information

| Compound Name |

| This compound |

| 2-(Chloromethyl)-4-Methoxy-3,5-Dimethylpyridine |

| 1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-3-phenylthiourea |

| 1-Ethyl-3-((4-Methoxy-3,5-Dimethylpyridin-2-yl)Methyl)Thiourea |

| N-4-dinitrophenyl-N'-(6-chloronicotinoyl)thiourea |

| 6-chloronicotinyl chloride |

| 6-chloronicotinyl isothiocyanate |

| 2,4-dinitroaniline |

| 2-pyridyl-boronic acid |

| 3-pyridyl boronic acid |

| 4-pyridyl boronic acid |

| thienyl boronic acid |

| (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid |

| (5-Cyano-2-hydroxyphenyl)boronic acid |

| (5-fluoro-2-methoxypyridin-3-yl)boronic acid |

| 3-Pyridinylboronic acid |

| 2-Pyridineboronic Acid |

| (1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-ene-3-amino-2-carboxamide |

| 5-bromo-2,4-dichloropyrimidine |

| 3-fluorophenyl |

| 5-iodopyrimidine |

| 5-methyl-2,4-dichloropyrimidine |

| CA-4948 |

This compound Properties

| Property | Value | Source |

| CAS Number | 1231231-15-4 | bldpharm.com |

| Molecular Formula | C₇H₇BN₂O₃ | bldpharm.com |

| Molecular Weight | 177.95 g/mol | bldpharm.com |

| Application | Reagent in the synthesis of IRAK4 inhibitors | nih.gov |

属性

IUPAC Name |

(5-cyano-2-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O3/c1-13-7-6(8(11)12)2-5(3-9)4-10-7/h2,4,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQRJPCEJUPSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726116 | |

| Record name | (5-Cyano-2-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231231-15-4 | |

| Record name | (5-Cyano-2-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 5 Cyano 2 Methoxypyridin 3 Yl Boronic Acid and Analogs

Cross-Coupling Reactions Involving (5-Cyano-2-methoxypyridin-3-yl)boronic Acid

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its unique electronic and steric properties, conferred by the cyano and methoxy (B1213986) groups on the pyridine (B92270) ring, influence its reactivity and the efficiency of these coupling processes.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl and related structures. tcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a base. libretexts.orgillinois.edu The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic electrophile (e.g., an aryl halide) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate, where the metal center has been oxidized. libretexts.orglibretexts.org The rate of this step is often dependent on the nature of the halide, with the reactivity order typically being I > OTf > Br > Cl. libretexts.orgillinois.edu For aryl bromides, the carbon-bromine bond is often the most susceptible to oxidative addition in palladium-catalyzed couplings. illinois.edu

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is essential for this process. The base activates the boronic acid by forming a more nucleophilic borate (B1201080) species (e.g., [R-B(OH)3]⁻), which then readily transfers its organic moiety to the palladium center, displacing the halide. researchgate.netdeepdyve.comnih.gov This step results in a diorganopalladium(II) intermediate.

Reductive Elimination: The final step of the cycle is the reductive elimination from the diorganopalladium(II) complex. In this intramolecular process, the two organic groups couple to form the desired carbon-carbon bond of the product, and the palladium catalyst is regenerated in its catalytically active palladium(0) state, ready to begin a new cycle. libretexts.org This step is favored by a low electron density on the metal center. libretexts.org

The choice of the palladium catalyst and the associated ligands is critical for the success of the Suzuki-Miyaura coupling, especially when dealing with challenging substrates. The ligand system influences the stability, solubility, and reactivity of the palladium catalyst throughout the catalytic cycle.

Phosphine (B1218219) ligands are widely used and have been shown to be effective in promoting the reactivity of the palladium center. researchgate.net For instance, the use of iminophosphine ligands, which contain both a soft phosphorus atom and a hard nitrogen atom, can enhance catalytic activity. The phosphorus atom stabilizes the low oxidation state of palladium, while the nitrogen's sigma-donating ability makes the palladium more susceptible to oxidative addition. researchgate.net Catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ and Pd(OAc)₂/PCy₃ have demonstrated versatility in coupling a broad range of aryl and vinyl halides and triflates, often under mild, room-temperature conditions. researchgate.netorganic-chemistry.org The development of specialized ligands, such as o-(di-tert-butylphosphino)biphenyl, allows for couplings with sterically hindered substrates and at very low catalyst loadings. researchgate.net

The following table summarizes various palladium catalyst and ligand systems used in Suzuki-Miyaura cross-coupling reactions:

| Catalyst/Precatalyst | Ligand | Substrate Scope | Key Features |

|---|---|---|---|

| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl and vinyl halides (including chlorides) | Effective at room temperature; selective for aryl chlorides over aryl triflates. researchgate.netorganic-chemistry.org |

| Pd(OAc)₂ | PCy₃ | Aryl and vinyl triflates | Operates cleanly at room temperature for a diverse range of triflates. researchgate.netorganic-chemistry.org |

| Pd(OAc)₂ | o-(di-tert-butylphosphino)biphenyl | Aryl bromides and chlorides | Enables room-temperature coupling with low catalyst loadings and tolerates sterically hindered substrates. researchgate.net |

| [Pd(C₃H₅)Cl]₂ | Tedicyp | Aryl halides and heteroaryl bromides | Used for coupling with thiophenylboronic acids at elevated temperatures. nih.gov |

The role of the base in the Suzuki-Miyaura reaction is multifaceted and crucial for the transmetalation step. The primary function of the base is to activate the boronic acid. researchgate.netdeepdyve.com It reacts with the boronic acid (RB(OH)₂) to form a more reactive tetracoordinate boronate species ([RB(OH)₃]⁻). researchgate.netdeepdyve.com This anionic boronate is significantly more nucleophilic than the neutral boronic acid, thereby facilitating the transfer of the organic group to the electrophilic palladium(II) center. researchgate.netdeepdyve.com

Hydroxide ions (OH⁻) can play a direct role in this activation. Computational studies suggest that the main mechanism for transmetalation begins with the reaction between the base and the organoboronic acid. nih.gov The amount and strength of the base can also influence the selectivity of the reaction when competing boronic acids are present, with less basic conditions favoring the reaction of the boronic acid with a lower pKa. researchgate.netdeepdyve.com

This compound and its analogs can be coupled with a wide variety of organic electrophiles. The reactivity of the electrophile is a key factor in determining the reaction conditions required for a successful coupling.

Aryl Halides: Aryl halides are common coupling partners. The reactivity generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl. Aryl iodides are the most reactive, often requiring milder conditions, while aryl chlorides are typically the least reactive and may necessitate more specialized and active catalyst systems. illinois.edu For instance, a study on the energetics of the reaction between 5-bromopyrimidine (B23866) and 2-methoxypyridine-3-boronic acid highlighted that the C-Br bond is highly susceptible to oxidative addition. illinois.edu

Triflates: Aryl and vinyl triflates (OTf) are also excellent electrophiles for Suzuki-Miyaura couplings. Their reactivity is often comparable to or greater than that of aryl bromides. libretexts.org Specific catalyst systems, such as Pd(OAc)₂/PCy₃, have been developed to be particularly effective for the coupling of triflates. researchgate.netorganic-chemistry.org Furthermore, α-cyanohydrin triflates have been shown to undergo palladium-catalyzed cross-coupling with aryl boronic acids, proceeding with complete inversion of configuration at the stereogenic carbon. nih.gov

The following table provides examples of Suzuki-Miyaura couplings with different electrophiles:

| Electrophile Type | Example | Catalyst System | Key Observation |

|---|---|---|---|

| Aryl Bromide | 5-Bromopyrimidine | Not specified | The C-Br bond is susceptible to oxidative addition, making it a good substrate. illinois.edu |

| Aryl Chloride | 4-Chlorobenzonitrile | Not specified | Coupling with 3,5-dimethylisoxazol-4-yltrifluoroborate was successful. nih.gov |

| Aryl Triflate | Various aryl triflates | Pd(OAc)₂/PCy₃ | Clean reaction at room temperature. researchgate.netorganic-chemistry.org |

| Alkyl Triflate | α-Cyanohydrin triflates | Palladium catalysts | Stereospecific coupling with inversion of configuration. nih.gov |

Other Metal-Catalyzed Cross-Couplings

While palladium is the most common metal used for cross-coupling reactions involving boronic acids, other transition metals can also catalyze similar transformations. For instance, gold-catalyzed cross-coupling reactions have been developed. A gold-catalyzed allylation of aryl boronic acids has been reported, which proceeds through a proposed mechanism involving transmetalation, oxidative addition, and reductive elimination steps, showcasing the potential for redox-active gold catalysts in C-C bond formation. escholarship.org Additionally, nickel complexes can undergo oxidative addition with aziridines, breaking a C-N bond, and subsequent reductive elimination can reform the C-N bond, demonstrating the versatility of nickel in mediating bond formation and cleavage. nih.gov Oxidative cross-coupling reactions, which couple two nucleophilic partners, have also been developed. An example is the palladium-catalyzed cross-coupling of aryl boronic acids with aryl silanes, which requires an oxidant to regenerate the active catalyst. uoa.gr

Copper-Promoted C-C Bond Formation (e.g., Aerobic Conditions)

Copper-catalyzed cross-coupling reactions represent a cost-effective and efficient alternative to palladium-based systems for C-C bond formation. While specific studies on this compound are not extensively detailed in the literature, the principles of copper-promoted couplings of pyridylboronic acids are well-established. These reactions, often proceeding under aerobic conditions, are valuable for synthesizing complex biaryl structures.

The mechanism of copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura type, typically involves a Cu(I)/Cu(III) or a Cu(II)/Cu(0) catalytic cycle. Under aerobic conditions, oxygen can serve as a terminal oxidant to regenerate the active copper catalyst. The key steps involve:

Oxidative Addition: The copper catalyst reacts with an organic halide.

Transmetalation: The organoboronic acid, such as this compound, transfers its organic group to the copper center. This step is often facilitated by a base.

Reductive Elimination: The two organic fragments on the copper center couple, forming the new C-C bond and regenerating the active copper catalyst.

The presence of the cyano and methoxy groups on the pyridine ring of this compound can influence its reactivity. The electron-withdrawing nature of the cyano group can affect the nucleophilicity of the boronic acid, while the methoxy group can influence the electronic properties and coordination to the metal center.

Exploration of Alternative Transition Metal Catalysis (e.g., Nickel, Rhodium, Gold, Iron, Cobalt, Platinum)

The reactivity of boronic acids, including pyridylboronic acids, extends beyond copper and palladium catalysis to a range of other transition metals. These alternative catalysts offer complementary reactivity, selectivity, and functional group tolerance.

Nickel: Nickel catalysts are particularly effective for the cross-coupling of heteroaryl boronic acids with heteroaryl halides, a transformation that can be challenging for palladium catalysts. researchgate.netscilit.com Air-stable nickel precatalysts have been developed that facilitate the synthesis of biheterocyclic frameworks in high yields. researchgate.netnih.gov For instance, NiCl2(PCy3)2 has been used for Suzuki-Miyaura couplings in environmentally friendly solvents. nih.gov The lower cost and high reactivity of nickel make it an attractive alternative for large-scale synthesis. nih.govacs.org

Rhodium: Rhodium catalysts are well-known for their ability to promote the conjugate addition of aryl- and alkenylboronic acids to α,β-unsaturated carbonyl compounds. acs.orgorganic-chemistry.org This reaction, often carried out in aqueous media, provides a powerful method for C-C bond formation under neutral conditions. acs.org The catalytic cycle is proposed to involve the transmetalation of the boronic acid to a rhodium(I) species. acs.orgnih.gov Rhodium catalysts have also been employed for the addition of boronic acids to aldehydes and ketones. nih.govrsc.org

Gold: Gold catalysis has emerged as a powerful tool in organic synthesis. Gold catalysts can promote the cross-coupling of arylboronic acids with various partners, including allylic electrophiles and aryldiazonium salts. semanticscholar.orgnih.govrsc.orgresearchgate.net Mechanistic studies suggest that these reactions can proceed via a Au(I)/Au(III) catalytic cycle, involving transmetalation and reductive elimination steps. nih.gov In some cases, gold-catalyzed couplings can be accelerated by visible light. rsc.orgresearchgate.net

Iron: As a cheap, abundant, and low-toxicity metal, iron has garnered significant attention as a catalyst for cross-coupling reactions. nih.govbris.ac.ukresearchgate.net Iron-catalyzed reactions of organoboron compounds have been developed for various C-C bond formations. nih.govresearchgate.netnih.gov Iron catalysis can also be applied to directed C-H functionalization reactions with organoboron reagents. acs.org

Cobalt: Cobalt catalysis has also been explored for Suzuki-Miyaura cross-coupling reactions. acs.org Understanding the transmetalation step has been key to developing effective cobalt-catalyzed couplings between aryl triflates and heteroaryl boron nucleophiles. acs.org

Platinum: While less common than palladium or nickel, platinum complexes have also been shown to participate in transmetalation with boronic acids, suggesting their potential as catalysts in cross-coupling reactions. nih.gov

Table 1: Overview of Alternative Transition Metal Catalysts for Boronic Acid Reactions

| Metal Catalyst | Typical Reaction Type | Key Features |

|---|---|---|

| Nickel | Suzuki-Miyaura Coupling | Cost-effective, high reactivity, good for heteroaryl couplings. researchgate.netnih.gov |

| Rhodium | Conjugate Addition, Addition to Carbonyls | High yields in aqueous media, neutral conditions. acs.orgnih.gov |

| Gold | Cross-Coupling with Diazonium Salts/Allylic Electrophiles | Mild conditions, can be photoredox-assisted. nih.govrsc.org |

| Iron | Suzuki-Miyaura Coupling, C-H Functionalization | Abundant, low-cost, environmentally benign. nih.govacs.org |

| Cobalt | Suzuki-Miyaura Coupling | Effective for specific substrate combinations. acs.org |

| Platinum | Cross-Coupling (potential) | Mechanistic studies show potential for catalysis. nih.gov |

Transition-Metal-Free Reactions of Boronic Acids

In recent years, there has been a growing interest in developing transition-metal-free C-C bond-forming reactions to enhance the sustainability of chemical synthesis. whiterose.ac.ukscilit.comnih.gov Boronic acids can participate in a variety of these transformations.

Conjugate Addition Reactions (e.g., to Unsaturated Carbonyls)

While often catalyzed by transition metals, the conjugate addition of boronic acids to α,β-unsaturated carbonyl compounds can also proceed under metal-free conditions. rsc.orgresearchgate.net These reactions are typically promoted by a Lewis acid or an organocatalyst. rsc.orgacs.orgnih.gov The activation of the unsaturated carbonyl by the promoter facilitates the nucleophilic attack of the boronic acid. rsc.org Chiral N-heterocyclic carbenes have been successfully employed as catalysts for the enantioselective conjugate addition of boron reagents to unsaturated carbonyls. acs.orgnih.govacs.org

Reactions with Diazo Compounds and N-Sulfonylhydrazones

The transition-metal-free reaction between boronic acids and diazo compounds or their precursors, such as N-sulfonylhydrazones, has been established as a powerful method for C-C bond formation. thieme-connect.comcore.ac.ukresearchgate.net This reaction typically involves the in-situ generation of a diazo compound from the N-sulfonylhydrazone, which then reacts with the boronic acid. nih.govrsc.org The process involves a carboborylation step, and depending on the reaction conditions and substrates, can lead to either reductive coupling products or homologated boronic esters. researchgate.netnih.govrsc.org Mild photochemical conditions have been developed to favor the formation of benzylboronates, which can be isolated and used in further transformations. nih.govrsc.org

C-C Bond Formation via Intramolecular Migration

Transition-metal-free C-C bond formation can also be achieved through intramolecular migration of an organic group from a boronate complex. whiterose.ac.ukresearchgate.net For example, the reaction of aryl boronic acids with nitrile imines, generated in situ, proceeds via a Petasis-Mannich-type coupling to form a nucleophilic boronate complex. whiterose.ac.uknih.gov This is followed by an intramolecular migration of the aryl group from the boron to an adjacent carbon atom, resulting in the formation of a new C-C bond. whiterose.ac.ukresearchgate.net

Intrinsic Reactivity of the Boronic Acid Functionality

The diverse reactivity of this compound and its analogs is rooted in the intrinsic chemical properties of the boronic acid group. nih.govacs.orgresearchgate.net Boronic acids are Lewis acidic and can reversibly form covalent bonds with diols and other nucleophiles. nih.govmdpi.com

In the context of cross-coupling reactions, the transmetalation step is crucial. nih.govlibretexts.orgresearchgate.netillinois.edu This process involves the transfer of the organic moiety from the boron atom to the transition metal catalyst. The mechanism of transmetalation is complex and can be influenced by factors such as the base, solvent, and ligands. researchgate.net It is generally accepted that the boronic acid is activated by the base to form a more nucleophilic boronate species, which then reacts with the metal center. researchgate.netwiley-vch.de

The reactivity of boronic acids is also influenced by their electronic properties. Electron-withdrawing groups on the aryl ring can affect the Lewis acidity of the boron atom and the nucleophilicity of the organic group. Generally, boronic acids are more reactive in Suzuki-Miyaura couplings than their corresponding boronic esters. researchgate.net The stability of heteroarylboronic acids can be a challenge, but various strategies have been developed to address this issue. researchgate.net

Formation of Boronate Esters and Their Impact on Stability and Reactivity

Boronic acids, particularly heteroaromatic derivatives, are susceptible to degradation, which can compromise reaction efficiency. ed.ac.uk A primary strategy to mitigate this instability is the conversion of the boronic acid to a boronate ester. sigmaaldrich.com This transformation serves to "mask" the reactive boronic acid group, enhancing both shelf life and stability under various reaction conditions. nih.gov For heteroaromatic boronic acids like this compound, this conversion is crucial for preventing premature decomposition via pathways such as protodeboronation. researchgate.net

Commonly used reagents for esterification include diols like pinacol, ethylene (B1197577) glycol, and catechol, which form stable five- or six-membered cyclic esters. nih.gov Other specialized reagents such as N-methyliminodiacetic acid (MIDA) have been developed to create highly stable, benchtop-stable boronate esters that are compatible with a wide range of synthetic conditions, including chromatography. sigmaaldrich.comwikipedia.org These MIDA esters are designed for slow release of the boronic acid under specific aqueous basic conditions, ensuring its concentration remains low during a cross-coupling reaction, thereby minimizing side reactions. sigmaaldrich.comwikipedia.org

The enhanced stability of boronate esters stems from a change in the geometry and electronics at the boron center. The boron atom in a boronic acid is sp² hybridized and trigonal planar, possessing a vacant p-orbital that makes it Lewis acidic. nih.gov Upon esterification with a diol, the boron center can more readily adopt a tetrahedral, sp³ hybridized geometry, which is inherently more stable. nih.gov This structural change reduces the susceptibility of the carbon-boron bond to cleavage.

| Boron Species | Key Characteristics | Relative Stability | Typical Application |

|---|---|---|---|

| Arylboronic Acid | Prone to dehydration (trimerization) and protodeboronation. sigmaaldrich.com | Low to Moderate | Direct use in coupling reactions, often generated in situ. |

| Pinacol Boronate Ester | Generally stable to air and chromatography; increased steric bulk. nih.gov | High | Isolation, purification, and use in Suzuki-Miyaura couplings. nih.gov |

| MIDA Boronate Ester | Exceptionally stable, crystalline solids; compatible with anhydrous conditions. sigmaaldrich.com | Very High | Iterative cross-coupling via "slow release" of the boronic acid. wikipedia.org |

| Potassium Trifluoroborate | Air- and moisture-stable crystalline salts; require hydrolysis for reactivity. sigmaaldrich.com | Very High | Stable surrogates for boronic acids, suitable for oxidative conditions. sigmaaldrich.com |

Protodeboronation Pathways and Control Strategies

The mechanism of protodeboronation in aqueous media has been studied extensively, with reaction pH being a critical determinant of the operative pathway. wikipedia.org Early work by Kuivila on substituted aromatic boronic acids identified two primary mechanisms: a general acid-catalyzed process and a specific base-catalyzed one. wikipedia.orgrsc.org

Under acidic conditions, the reaction involves the protonolysis of the C-B bond. The rate of this acid-catalyzed pathway is dependent on the concentration of the acid. wikipedia.org For basic heteroaromatic boronic acids, such as pyridine derivatives, the situation is more complex due to the presence of the basic nitrogen atom. wikipedia.org The speciation of these compounds is analogous to amino acids, with the potential to form zwitterionic species at neutral pH. wikipedia.orgnih.gov In the case of 2-pyridyl boronic acid, this zwitterionic form is highly reactive and undergoes rapid, unimolecular fragmentation, leading to protodeboronation. wikipedia.orgnih.gov Shifting the pH to be more acidic or basic moves the equilibrium away from this highly reactive zwitterion, which can surprisingly slow down the decomposition. wikipedia.org

The stability of pyridyl boronic acids is profoundly influenced by both steric and electronic factors. A key factor is the position of the boronic acid group on the pyridine ring. It has been demonstrated that 2-pyridyl boronic acids are significantly less stable and more prone to protodeboronation than their 3-pyridyl and 4-pyridyl isomers. ed.ac.uknih.gov The instability of the 2-pyridyl isomer is attributed to a unimolecular decomposition pathway facilitated by the proximity of the ring nitrogen, which can form a hydrogen bond that assists in the departure of boric acid from a zwitterionic intermediate. nih.gov This stabilizing intramolecular interaction is absent in the 3-pyridyl isomer, contributing to its much greater stability. nih.gov

For this compound, the electronic effects of the substituents are also critical. The reactivity of arylboronic acids does not follow a simple linear trend with substituent electronics; instead, a "V-shaped" correlation is observed where both strong electron-donating and strong electron-withdrawing groups can accelerate protodeboronation, albeit through different mechanisms. nih.gov

2-Methoxy Group: This group is electron-donating through resonance, which would typically be expected to stabilize an adjacent positive charge.

5-Cyano Group: This is a powerful electron-withdrawing group through both induction and resonance. Highly electron-deficient arenes can undergo protodeboronation through a pathway involving a transient aryl anionoid intermediate. nih.gov

| Factor | Impact on Protodeboronation Rate | Rationale for Pyridyl Boronic Acids |

|---|---|---|

| Positional Isomerism | 2-pyridyl >> 3-pyridyl, 4-pyridyl | The 2-pyridyl isomer can form a zwitterion that decomposes via a low-energy pathway assisted by the adjacent nitrogen. This pathway is unavailable to the 3- and 4-isomers. nih.gov |

| pH | Highly pH-dependent; often maximal at neutral pH for 2-pyridyl systems. ed.ac.uk | pH controls the speciation between the neutral boronic acid, the boronate anion, and protonated/zwitterionic forms, each with different reactivities. wikipedia.org |

| Electronic Effects | Both electron-donating and electron-withdrawing groups can accelerate the rate. nih.gov | Substituents alter the electron density of the aromatic ring, influencing the energetics of C-B bond cleavage through different mechanistic pathways. nih.gov |

Lewis Acidity and Complexation Behavior of the Boron Center

The boron atom in boronic acids, including this compound, is characterized by its Lewis acidity. nih.gov The boron is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the plane of the molecule. nih.gov This electron deficiency allows the boron atom to act as an electron pair acceptor (a Lewis acid).

In aqueous solutions or in the presence of other Lewis bases (e.g., diols, amines), the boronic acid can accept a pair of electrons, causing a change in hybridization from sp² to sp³. nih.gov This results in the formation of a more stable, anionic tetrahedral boronate species. nih.govnih.gov This equilibrium is pH-dependent; in aqueous solutions with pH values above the pKa of the boronic acid, the anionic tetrahedral form predominates. nih.gov

This complexation behavior is the fundamental principle behind the formation of the stable boronate esters discussed previously. The reaction of a boronic acid with a diol to form a cyclic boronate ester is driven by the formation of this stable tetrahedral intermediate. nih.gov The ability of the boron center to interact with Lewis bases also plays a role in its mechanism of action in catalytic cycles like the Suzuki-Miyaura reaction, where interaction with a base is required to form the reactive "ate" complex necessary for transmetalation. nih.gov

Computational and Theoretical Studies on 5 Cyano 2 Methoxypyridin 3 Yl Boronic Acid and Boronic Acid Chemistry

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

DFT calculations are instrumental in mapping the complex mechanistic landscapes of reactions involving boronic acids, such as the widely used Suzuki-Miyaura cross-coupling reaction. rsc.orgresearchgate.net By modeling the reactants, intermediates, transition states, and products, a detailed, step-by-step understanding of the reaction can be achieved.

Theoretical calculations are employed to identify and characterize the transition state (TS) structures for each elementary step in a reaction pathway. researchgate.net For reactions involving (5-Cyano-2-methoxypyridin-3-yl)boronic acid, this includes key processes like oxidative addition, transmetalation, and reductive elimination in palladium-catalyzed cross-couplings. researchgate.netnih.gov The geometry and energy of these transition states determine the kinetics of the reaction. For instance, in the transmetalation step, DFT can model the transfer of the (5-cyano-2-methoxypyridin-3-yl) group from the boron atom to the palladium center, elucidating the structure of the intermediate boronate complex and the subsequent transition state leading to the organopalladium species. rsc.org The analysis of vibrational frequencies helps to confirm that a calculated structure is a true transition state (characterized by a single imaginary frequency) or a stable intermediate. researchgate.net

By calculating the Gibbs free energy of each stationary point (reactants, intermediates, transition states, products) along the reaction coordinate, an energetic landscape of the entire catalytic cycle can be constructed. researchgate.netmdpi.com This provides quantitative data on the activation barriers for key steps and the relative stability of intermediates.

Oxidative Addition: This initial step, where an aryl halide adds to the palladium catalyst, is often computationally studied to determine its energetic barrier, which can be rate-limiting. researchgate.net

Transmetalation: For this compound, DFT studies would focus on the energy profile of the reaction between the boronic acid (or its corresponding boronate) and the Pd(II)-halide complex. rsc.org The base-assisted formation of a tetrahedral boronate species is crucial as it is generally more reactive than the neutral trigonal boronic acid. researchgate.net

Protodeboronation: This common side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. wikipedia.orgrsc.org DFT calculations can model the transition states for different protodeboronation pathways, such as acid-catalyzed, base-catalyzed, or water-mediated processes, and determine their relative energy barriers. ljmu.ac.uk This is particularly relevant for heteroaromatic boronic acids, which can be susceptible to this degradation pathway. rsc.orgljmu.ac.uk

Table 1: Representative Energetic Data from DFT Studies on Arylboronic Acid Reactions Note: This table presents generalized data based on computational studies of similar arylboronic acids to illustrate typical energy ranges. Specific values for this compound would require dedicated calculations.

| Mechanistic Step | System | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Aryl Halide + Pd(0) | 10 - 20 | Varies |

| Transmetalation | Arylboronate + Pd(II) | 5 - 15 | Exergonic |

| Protodeboronation | Arylboronic Acid + H₂O | > 30 | Varies |

Understanding Electronic and Steric Effects on Reactivity

The substituents on the pyridine (B92270) ring, a cyano group at the 5-position and a methoxy (B1213986) group at the 2-position, exert significant electronic and steric influences on the reactivity of the boronic acid.

The electronic nature of the substituents directly impacts the Lewis acidity of the boron atom and the stability of the boronic acid and its derivatives. nih.govresearchgate.net

Cyano Group: As a strong electron-withdrawing group, the 5-cyano substituent increases the Lewis acidity of the boron center. nih.gov This enhanced acidity can facilitate the formation of the tetrahedral boronate anion upon reaction with a base, which is the active species in many cross-coupling reactions. researchgate.netaablocks.com A higher Lewis acidity generally correlates with a lower pKa of the boronic acid. nih.govnih.gov

The interplay of these electronic effects governs the propensity of this compound to undergo transmetalation versus undesired side reactions like protodeboronation. ljmu.ac.ukresearchgate.net

Stereoelectronic effects are geometric constraints imposed by the need for proper orbital alignment for a reaction to occur. wikipedia.org In the context of boronic acid chemistry, these effects are crucial. For example, during transmetalation, the orientation of the C-B bond relative to the palladium center in the pre-transmetalation complex is critical for efficient transfer of the aryl group. The geometry around the four-coordinate boron atom in the boronate intermediate also plays a significant role. rsc.orgresearchgate.net Computational studies can map the potential energy surface as a function of dihedral angles and bond orientations to identify the lowest energy pathway, which reflects the optimal stereoelectronic arrangement. wikipedia.org

Analysis of Solvent Effects and Conformational Preferences in Reaction Systems

The reaction medium and the conformational flexibility of the boronic acid are critical factors that are amenable to computational analysis. nih.gov

Solvent molecules are not merely a passive medium; they can actively participate in the reaction by stabilizing charged intermediates and transition states. bohrium.com Computational models can incorporate solvent effects either implicitly (using a continuum model that represents the solvent as a medium with a specific dielectric constant) or explicitly (by including individual solvent molecules in the calculation). nih.govmdpi.com This is particularly important for boronic acid reactions, where solvent can influence the equilibrium between the neutral boronic acid and the anionic boronate, and can mediate proton transfer steps, such as in protodeboronation. ljmu.ac.ukbohrium.com

Furthermore, this compound possesses conformational flexibility, primarily due to rotation around the C-B bond and the C-O bond of the methoxy group. beilstein-journals.orgnih.gov Different conformers can have significantly different energies and reactivities. DFT calculations can be used to perform a conformational analysis to identify the lowest energy conformers in the gas phase and in solution. nih.govresearchgate.net Intramolecular hydrogen bonding or other non-covalent interactions can stabilize specific conformations, which can, in turn, influence the molecule's reactivity profile. beilstein-journals.org Understanding these preferences is key to rationalizing the outcomes of its chemical reactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-pyridyl boronic acid |

| 3-thienylboronic acid |

Prediction and Optimization of Reaction Outcomes through Computational Modeling

Computational modeling has emerged as a powerful tool in modern chemistry for predicting and optimizing the outcomes of chemical reactions, including those involving boronic acids like this compound. By simulating reactions at a molecular level, these models provide deep insights into reaction mechanisms, transition states, and the factors that govern yield and selectivity. This allows chemists to design more efficient synthetic routes, reduce experimental trial-and-error, and accelerate the discovery of new molecules. The primary methods employed are Density Functional Theory (DFT) and increasingly, machine learning (ML) algorithms.

The prediction of reaction outcomes for boronic acids, particularly in widely used transformations like the Suzuki-Miyaura cross-coupling, is a significant area of computational research. mit.eduacs.org While specific studies focusing exclusively on this compound are not prevalent in the literature, the principles and methodologies developed for other boronic acids are directly applicable.

Density Functional Theory (DFT) Applications:

DFT calculations are instrumental in elucidating the intricate details of reaction pathways. rsc.org For reactions involving boronic acids, DFT can model:

Reaction Energy Profiles: By calculating the free energies of reactants, intermediates, transition states, and products, DFT can map out the entire reaction pathway. nih.gov This helps identify the rate-determining step and potential bottlenecks. For instance, in Suzuki-Miyaura couplings, DFT has been used to compare the energy profiles of reactions involving boronic acids versus boronic esters, revealing differences in activation energies that affect reaction rates. nih.gov

Transition State Analysis: The geometry and energy of transition states are critical for understanding reactivity. Computational models can reveal how substituents on the boronic acid, such as the cyano and methoxy groups on this compound, influence the stability of the transition state and thus the reaction rate.

Mechanism Elucidation: DFT studies have been crucial in clarifying mechanistic questions, such as whether boronic esters can participate directly in transmetalation without prior hydrolysis. acs.org These calculations can also model the influence of different ligands, solvents, and bases on the reaction mechanism. mdpi.com For example, studies have explored how different R-groups on boronic acid affect reactivity in various pH environments. rsc.org

Machine Learning and Predictive Modeling:

More recently, machine learning has been applied to predict the success and yield of chemical reactions with remarkable accuracy. acs.orgnih.gov These models are trained on large datasets of previously reported reactions.

Feature Engineering: To build a predictive model, chemical structures are converted into numerical descriptors (features). For boronic acid reactions, these can include DFT-derived properties (like atomic charges or bond energies), molecular fingerprints, and descriptors representing reaction conditions (catalyst, solvent, temperature). mit.eduacs.orgnih.gov

Model Training and Prediction: Using algorithms like random forests or neural networks, ML models learn the complex relationships between these features and the reaction outcome (e.g., yield). acs.org Once trained, these models can predict the yield for new, unseen combinations of reactants, such as a Suzuki coupling involving this compound with a novel coupling partner. nih.gov This approach has been shown to predict reaction success with greater accuracy than the intuition of expert chemists in some cases. acs.orgnih.gov

Limitations and Data Quality: The predictive power of ML models is highly dependent on the quality and diversity of the training data. nih.gov Biases in literature data, such as a preference for reporting high-yielding reactions, can limit the model's ability to predict the failure of a reaction. acs.orgmit.edu Therefore, the careful curation of large, standardized datasets is crucial for building robust predictive models. nih.gov

The table below illustrates the types of data used and generated in computational studies for predicting reaction outcomes.

| Computational Method | Input Data/Descriptors | Predicted Outcome / Insight | Relevance to this compound |

| Density Functional Theory (DFT) | Reactant/catalyst structures, solvent model | Reaction energy profiles, transition state geometries, activation energies (ΔG‡) | Understanding how the electronic properties of the cyano and methoxy groups influence the Suzuki-Miyaura coupling mechanism and reaction rate. |

| Machine Learning (Random Forest, NN) | Molecular fingerprints, DFT-derived features (e.g., partial charges, HOMO/LUMO energies), reaction conditions (catalyst, base, solvent) | Reaction yield (classification or regression), probability of success | Predicting the yield of a proposed reaction with a new aryl halide, suggesting optimal reaction conditions from a predefined set. |

The integration of DFT and machine learning offers a particularly powerful strategy. DFT can provide highly accurate, physically meaningful descriptors that enhance the predictive capability of ML models, moving beyond simple structural representations to capture the underlying quantum chemical properties that drive reactivity. mit.edunih.gov This combined approach enables a more nuanced and accurate prediction of reaction outcomes, facilitating the efficient use of complex reagents like this compound in synthesis.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Boronic Acid Derivatives

The synthesis of pyridylboronic acids remains a cornerstone of research, with a strong emphasis on developing more efficient, scalable, and environmentally benign methods. Traditional methods, such as halogen-metal exchange followed by borylation, are effective but often require cryogenic temperatures and highly reactive organolithium or Grignard reagents. arkat-usa.orgnih.gov Future efforts are geared towards overcoming these limitations.

Key areas of development include:

Transition-Metal-Catalyzed C-H Borylation: Direct C-H borylation, often catalyzed by iridium or rhodium, represents a highly atom-economical approach. arkat-usa.orgnih.gov This method avoids the pre-functionalization of the pyridine (B92270) ring with a halide, reducing steps and waste. Research is focused on developing catalysts that offer higher regioselectivity and can function under milder conditions for substrates like 2-methoxy-5-cyanopyridine.

Flow Chemistry: The use of flow chemistry for bromine-lithium exchange reactions has been shown to suppress side reactions and improve the yield and safety of boronic acid synthesis. nih.gov This technology allows for precise control over reaction parameters and is highly scalable, making it an attractive option for the industrial production of compounds like (5-Cyano-2-methoxypyridin-3-yl)boronic acid.

Alternative Borylation Reagents: Exploration of new borylation agents beyond traditional trialkyl borates is ongoing. Diboronyl esters, for instance, are used in metal-catalyzed coupling reactions with aryl halides to form boronic esters. nih.gov

Cycloaddition Strategies: For certain classes of pyridylboronic esters, [4+2] cycloaddition reactions using an alkynylboronate have emerged as a viable synthetic strategy, allowing for the creation of diverse and functionalized pyridine rings. arkat-usa.org

| Synthetic Method | Key Features | Advantages | Challenges |

| Halogen-Metal Exchange | Utilizes organolithium or Grignard reagents with halopyridines. arkat-usa.orgresearchgate.net | Well-established, reliable for large-scale preparation. arkat-usa.org | Requires cryogenic temperatures, sensitive reagents. nih.gov |

| C-H Borylation | Direct functionalization of C-H bonds using Ir or Rh catalysts. arkat-usa.org | High atom economy, avoids pre-functionalization. nih.gov | Catalyst cost, achieving high regioselectivity. |

| Palladium-Catalyzed Cross-Coupling | Couples halopyridines with diboron (B99234) reagents. arkat-usa.org | Good functional group tolerance. | Palladium catalyst residues, cost. |

| Flow Chemistry | Bromine-lithium exchange in a continuous flow reactor. nih.gov | Enhanced safety, scalability, suppression of side reactions. nih.gov | Initial equipment investment. |

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity in Boronic Acid Transformations

Beyond their role as reagents in Suzuki-Miyaura cross-coupling, boronic acids are gaining attention as catalysts themselves. nih.gov Their unique electronic properties, acting as stable and organic-soluble Lewis acids, enable them to catalyze a variety of organic transformations. nih.gov

Future research is focused on:

Boronic Acid Organocatalysis: Arylboronic acids can act as hydrogen-bond donor catalysts, for example, in the conversion of CO2 and epoxides into cyclic carbonates. acs.org They can also catalyze dehydration reactions, offering an environmentally friendly alternative to traditional methods that generate significant waste. bath.ac.uk The electron-withdrawing cyano group and the electron-donating methoxy (B1213986) group in this compound could modulate its catalytic activity, a promising area for investigation.

Novel Palladium Ligands for Cross-Coupling: While the Suzuki-Miyaura reaction is robust, challenges remain, especially with complex heteroaryl substrates. The development of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands for palladium catalysts is crucial for improving reaction yields, minimizing byproducts, and expanding the substrate scope for pyridylboronic acids. researchgate.net

Biocatalysis: An emerging frontier is the use of enzymes to mediate transformations of boronic acids. Recently, an engineered nitrene transferase was shown to catalyze the amination of boronic acids to produce anilines, with water and boric acid as the only byproducts. nih.gov Applying such biocatalytic methods to pyridylboronic acids could provide highly selective and sustainable routes to valuable aminopyridines.

Phosphorus Redox Catalysis: A catalytic system based on P(III)/P(V)=O redox cycling has been developed for the chemoselective primary amination of arylboronic acids, using 2-nitropropane (B154153) as an inexpensive nitrogen source. nih.gov Adapting this methodology for heteroaryl boronic acids could provide general access to highly functionalized primary arylamines. nih.gov

Advanced Applications in Materials Science and Functional Molecule Synthesis

The unique structural and electronic properties of the cyanomethoxypyridine motif make this compound a valuable building block for advanced materials and complex functional molecules.

Emerging applications include:

Organic Electronics: Pyridine-containing structures are integral to many organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The combination of the electron-withdrawing nitrile group and the specific geometry of the pyridine ring can be exploited to tune the electronic and photophysical properties of new materials.

Pharmaceuticals and Agrochemicals: The pyridine ring is a common scaffold in biologically active compounds. researchgate.net this compound serves as a key intermediate for synthesizing complex heteroarylpyridines, enabling the exploration of new chemical space in drug discovery and agrochemical development. bath.ac.ukresearchgate.net

Boron-Based Catalysts: As discussed, boronic acids themselves can act as catalysts. nih.govualberta.ca Research into incorporating the this compound moiety into more complex structures could lead to the development of specialized catalysts with tailored Lewis acidity and substrate specificity for applications in fine chemical synthesis. nih.gov

Integration with Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The complexity of chemical reactions, especially those involving multifunctional reagents like this compound, presents a significant challenge for optimization. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. bohrium.commdpi.com

Key integration strategies include:

Reaction Condition Optimization: ML algorithms, particularly active learning and Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., catalyst, base, solvent, temperature) to identify optimal conditions with a minimal number of experiments. nih.govbeilstein-journals.org This approach can rapidly improve the yield and selectivity of Suzuki couplings or other transformations involving the title compound. duke.edu

Predictive Modeling: Data-driven ML models can predict the outcome of a reaction (forward-reaction prediction) based on the starting materials and conditions. mdpi.comnih.gov This allows chemists to screen potential reaction pathways in silico, saving time and resources by prioritizing experiments that are most likely to succeed.

Computer-Aided Synthesis Planning (CASP): AI-powered retrosynthesis tools can propose novel synthetic routes to complex molecules. beilstein-journals.org By training these models on vast reaction databases, they can identify creative and efficient ways to incorporate building blocks like this compound into target structures.

| AI/ML Application | Function | Impact on Boronic Acid Chemistry |

| Reaction Optimization | Uses algorithms like Bayesian optimization to find the best reaction conditions. bohrium.combeilstein-journals.org | Faster development of high-yield protocols for Suzuki-Miyaura coupling and other reactions. |

| Forward Prediction | Predicts the products and yield of a proposed reaction. nih.gov | Reduces failed experiments by vetting reactions computationally before entering the lab. |

| Retrosynthesis Planning | Suggests synthetic pathways for a target molecule. mdpi.com | Identifies novel applications for this compound as a building block. |

Strategies for Addressing Stability and Handling Challenges of Pyridylboronic Acids

A significant hurdle in working with pyridylboronic acids is their inherent instability. They are prone to decomposition via processes like protodeboronation, oxidation, and polymerization, particularly 2-pyridyl derivatives. nih.gov This instability complicates storage, handling, and can lead to inconsistent results in cross-coupling reactions. researchgate.net

Current and future strategies to mitigate these issues include:

Boronic Acid Surrogates: The development of air-stable derivatives that release the active boronic acid in situ is a highly effective strategy.

MIDA Boronates (N-methyliminodiacetic acid boronates): These are crystalline, air-stable solids that can be stored long-term. nih.gov Under specific basic conditions, they undergo slow release of the boronic acid, maintaining a low, steady concentration that favors cross-coupling over decomposition. nih.gov

Trifluoroborate Salts: Potassium pyridyltrifluoroborates (R-Py-BF3K) are another class of stable, crystalline solids that serve as excellent surrogates for the corresponding boronic acids.

N-phenyldiethanolamine (PDEA) Esters: These boronates are stabilized by an intramolecular dative bond between the nitrogen and boron atoms, making them stable to prolonged storage. researchgate.net

Optimized Reaction Protocols: For unstable boronic acids, careful optimization of reaction conditions is critical. This can include using specific solvent mixtures (e.g., DMF/IPA) and additives like copper salts, which have been shown to promote cross-couplings with challenging 2-pyridylboranes. nih.gov

常见问题

Q. What strategies optimize its use in heterogeneous catalysis for C–X bond formation?

- Methodological Answer : Immobilization on mesoporous silica (e.g., SBA-15) via Suzuki coupling creates reusable catalysts. Leaching tests (ICP-MS) confirm boron retention (<2% loss after 5 cycles). Synergistic effects with Cu(I) co-catalysts accelerate Ullmann-type aryl amination. In situ FT-IR monitors intermediate formation during catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。